

Pralurbactam's Activity Against Carbapenem-Resistant Enterobacterales: A Technical Overview

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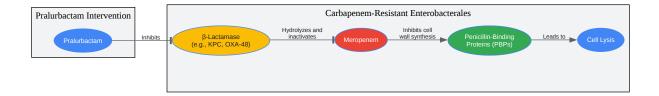
Introduction

The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) represent a critical public health challenge, severely limiting therapeutic options for serious infections. A primary mechanism of resistance in these pathogens is the production of β -lactamase enzymes that inactivate carbapenem antibiotics. **Pralurbactam** (formerly FL058) is a novel diazabicyclooctane β -lactamase inhibitor under development. In combination with the carbapenem antibiotic meropenem, **pralurbactam** is being investigated as a potential therapeutic agent to overcome carbapenem resistance in Enterobacterales. This technical guide provides a detailed overview of the spectrum of activity, mechanism of action, and available data on the efficacy of the meropenem-**pralurbactam** combination against CRE.

Mechanism of Action

Pralurbactam functions by inhibiting a broad range of β-lactamase enzymes, specifically those belonging to Ambler classes A, C, and D.[1][2][3][4][5] These classes include many of the common carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC) and oxacillinases (e.g., OXA-48), that are prevalent in CRE. By binding to and inactivating these enzymes, **pralurbactam** protects meropenem from hydrolysis, thereby restoring its antibacterial activity against otherwise resistant bacteria.





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Caption: Mechanism of action of meropenem and pralurbactam against CRE.

In Vitro Spectrum of Activity

The combination of meropenem and **pralurbactam** has demonstrated significant in vitro activity against a range of CRE isolates. While comprehensive data from large-scale surveillance studies are still emerging, preliminary findings indicate that **pralurbactam** effectively restores the susceptibility of meropenem against key carbapenemase-producing Enterobacterales.

Quantitative Susceptibility Data

The following tables summarize the available minimum inhibitory concentration (MIC) data for the meropenem-**pralurbactam** combination against various CRE genotypes.

Table 1: Meropenem-Pralurbactam Activity against NDM-Producing Enterobacterales

Organism	Carbapenemas e	Pralurbactam Conc. (µg/mL)	MIC50 (mg/L)	MIC90 (mg/L)
Escherichia coli	NDM	4	-	0.5[1][3]
Klebsiella pneumoniae	NDM	4	0.25[1][3]	4[1][3]



Note: Some reports suggest that the combination may not inhibit certain strains of NDM-producing K. pneumoniae, indicating potential variability in efficacy within this group.[1][3]

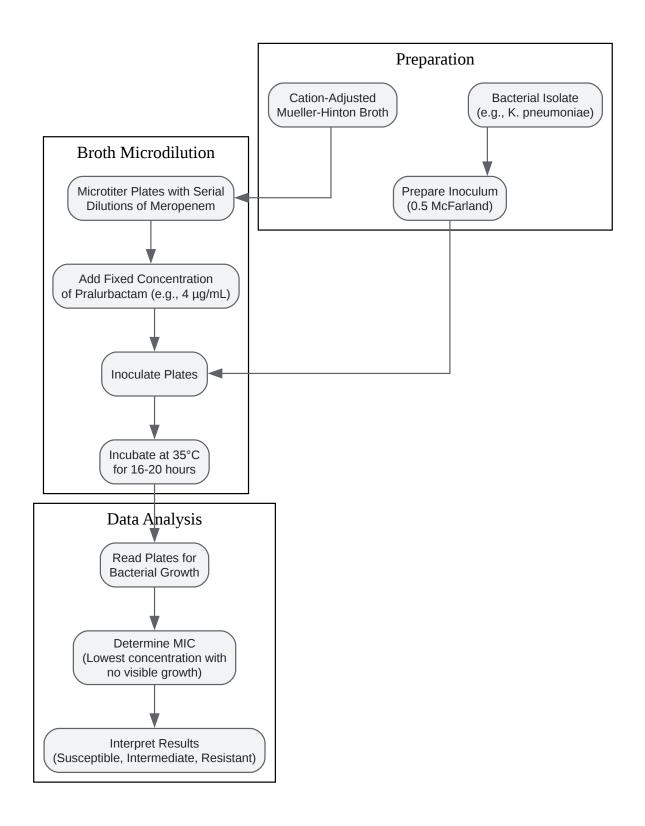
Table 2: Qualitative Activity of Meropenem-Pralurbactam against Other CRE Types

Carbapenemase Type	Activity of Meropenem-Pralurbactam
KPC	Potential as a treatment option; stronger inhibitory effect observed in pharmacodynamic studies.[1][3]
OXA-48	Potential as a treatment option.[1][3]

Experimental Protocols In Vitro Antimicrobial Susceptibility Testing

While specific details from all cited studies are not publicly available, a standard methodology for determining the in vitro susceptibility of Enterobacterales to meropenem-**pralurbactam** would likely follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A typical workflow is outlined below.





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Caption: Standard workflow for broth microdilution susceptibility testing.



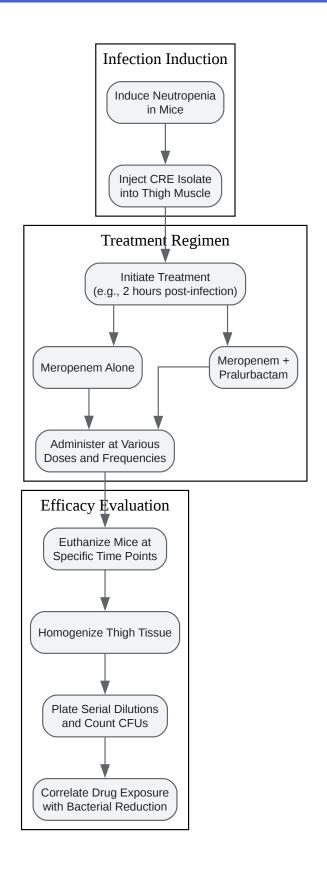
Key Methodological Components:

- Method: Broth microdilution is a standard method for determining MICs.
- Media: Cation-adjusted Mueller-Hinton broth is the recommended medium for susceptibility testing of non-fastidious aerobic bacteria like Enterobacterales.
- Inoculum: A standardized bacterial suspension, typically equivalent to a 0.5 McFarland standard, is used to ensure reproducible results.
- Antimicrobial Agents: Serial twofold dilutions of meropenem are tested, both alone and in the presence of a fixed concentration of pralurbactam (e.g., 4 μg/mL).
- Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
- Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

In vivo studies have been conducted to evaluate the pharmacokinetic and pharmacodynamic (PK/PD) properties of the meropenem-**pralurbactam** combination. A commonly used model is the neutropenic murine thigh infection model.[1][2][3][4][5]





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Caption: Workflow of the neutropenic murine thigh infection model.



Experimental Steps:

- Induction of Neutropenia: Mice are rendered neutropenic through the administration of agents like cyclophosphamide. This makes them more susceptible to bacterial infections and allows for the evaluation of the antimicrobial agent's efficacy without the interference of the host's immune system.
- Infection: A standardized inoculum of a CRE strain is injected into the thigh muscle of the neutropenic mice.
- Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Different
 dosing regimens of meropenem alone or in combination with pralurbactam are
 administered.
- Evaluation: At various time points, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The number of viable bacteria (colony-forming units, CFUs) is determined by plating serial dilutions of the homogenate.
- PK/PD Analysis: The reduction in bacterial load is correlated with the pharmacokinetic parameters of the drugs to determine the pharmacodynamic indices that best predict efficacy.

Clinical Development

The combination of meropenem and **pralurbactam** is currently undergoing clinical evaluation. A notable study is the Phase 3 clinical trial NCT07089186, which is designed to assess the efficacy and safety of this combination for the treatment of various infections caused by CRE, including hospital-acquired and ventilator-associated bacterial pneumonia, complicated intra-abdominal infections, complicated urinary tract infections, and bloodstream infections.[6] Another clinical trial, NCT06633718, is specifically investigating its use in complicated intra-abdominal infections.[7]

Conclusion

Pralurbactam, in combination with meropenem, represents a promising new therapeutic strategy for infections caused by carbapenem-resistant Enterobacterales. Its ability to inhibit key carbapenemases, particularly those in Ambler classes A, C, and D, restores the in vitro and







in vivo activity of meropenem against many CRE isolates. While the currently available data are encouraging, the results from ongoing clinical trials and larger surveillance studies will be crucial in fully defining the clinical utility and spectrum of activity of this novel combination. For researchers and drug development professionals, continued investigation into the efficacy of meropenem-**pralurbactam** against a broader range of CRE genotypes and phenotypes, as well as understanding potential resistance mechanisms, will be essential.

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